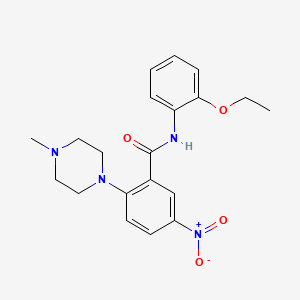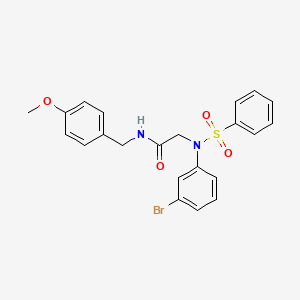![molecular formula C22H17N5O4 B5157286 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B5157286.png)
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of pyrazole and is known for its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone] is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone] exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone] is that it exhibits significant anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several future directions for the study of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]. One of the directions is to further investigate its mechanism of action, which may provide insights into its potential applications in the treatment of various diseases. Another direction is to explore its potential applications in the field of photodynamic therapy, where it has shown promising results. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties, which are important factors for the development of new drugs.
Métodos De Síntesis
The synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone] can be achieved by the reaction of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione with 2-methoxyphenyl hydrazine. This reaction occurs in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone] has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential applications in the field of photodynamic therapy, where it has shown promising results in the treatment of various diseases.
Propiedades
IUPAC Name |
4-[(2-methoxyphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-31-19-10-6-5-9-18(19)23-24-21-20(15-7-3-2-4-8-15)25-26(22(21)28)16-11-13-17(14-12-16)27(29)30/h2-14,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHNEKPRBZQJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)

![N-{2-[(allylamino)carbonyl]phenyl}-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5157232.png)
![ethyl 1-(2-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5157236.png)

![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5157252.png)
![3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)
